

Ipatasertib RG7440 GDC-0068 background research

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Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

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Molecular Profile & Mechanism of Action

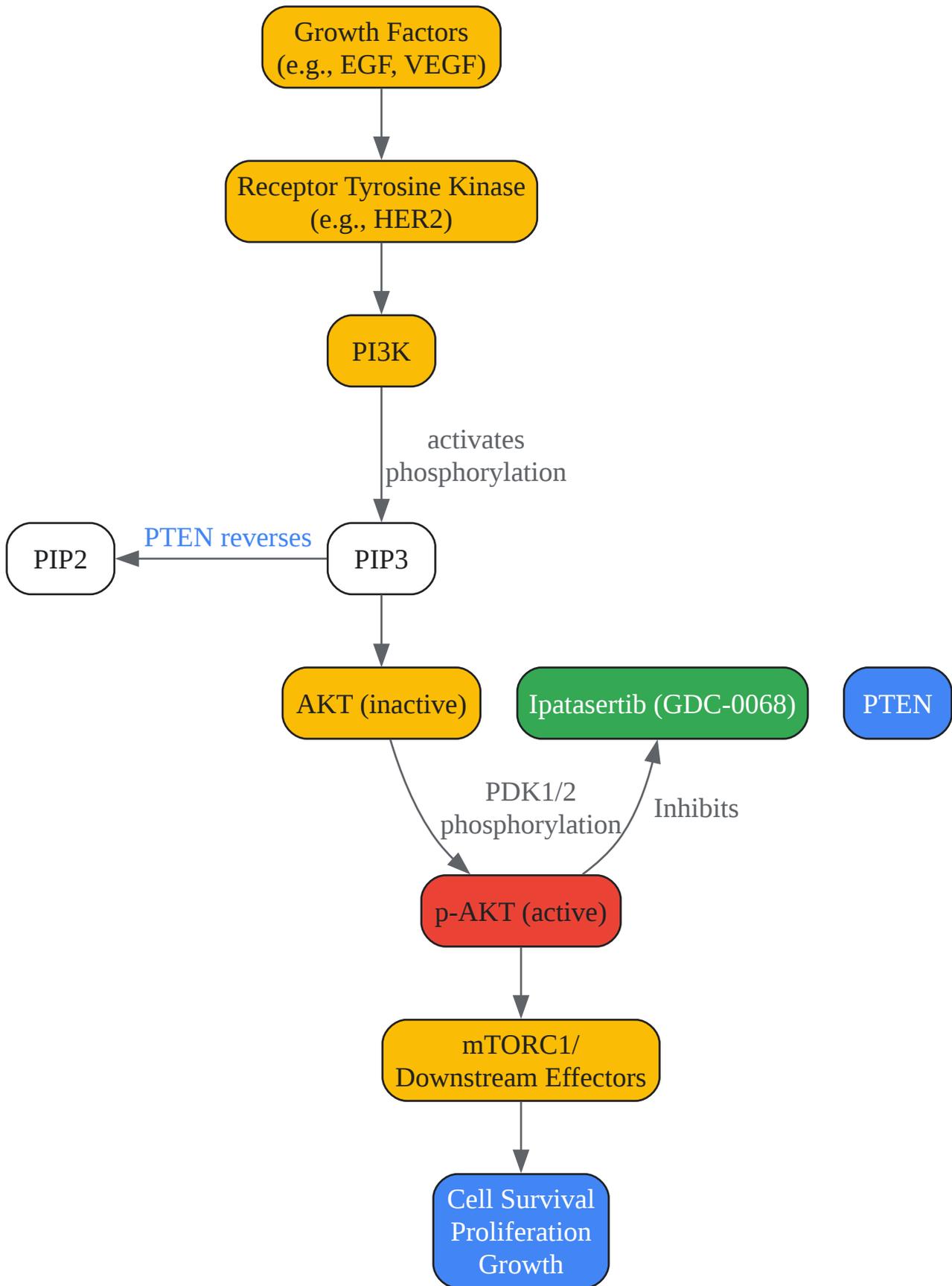
Ipatasertib is a highly selective, ATP-competitive small molecule inhibitor that potently targets all three isoforms of the serine/threonine kinase AKT (also known as Protein Kinase B) [1] [2] [3].

The table below summarizes its key inhibitory profile and chemical properties:

Property	Description
AKT1 IC ₅₀	5 nM [1] [2] [3]
AKT2 IC ₅₀	18 nM [1] [2] [3]
AKT3 IC ₅₀	8 nM [1] [2] [3]
Selectivity	>600-fold selective for AKT over PKA (IC ₅₀ for PKA = 3,100 nM) [1] [3]
Mechanism	ATP-competitive inhibitor; preferentially binds to and inhibits the active, phosphorylated form of AKT (pAKT) [4]
Chemical Formula	C ₂₄ H ₃₂ ClN ₅ O ₂ [1] [5]

Property	Description
Molecular Weight	458 g/mol [1] [5]
CAS Number	1001264-89-6 [1] [5]

Ipatasertib exerts its effects by blocking the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer [6] [7] [8]. The diagram below illustrates the signaling pathway and the point of inhibition by **Ipatasertib**.



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The PI3K/AKT/mTOR signaling pathway and inhibition by **Ipatasertib**. The tumor suppressor PTEN negatively regulates this pathway.

Preclinical Efficacy & Predictive Biomarkers

Extensive preclinical studies have established that the anti-tumor efficacy of **Ipatasertib** is strongly associated with the activation status of the AKT pathway.

- **In Vitro & In Vivo Activity:** **Ipatasertib** demonstrates potent, dose-dependent anti-proliferative and pro-apoptotic activity in cancer cell lines. It induces cell cycle arrest (G0–G1 phase) and increases apoptotic and necrotic cell populations [1] [2]. This activity is recapitulated in xenograft mouse models, where oral administration (≤ 100 mg/kg) causes significant tumor growth inhibition, achieving stasis or even regression in models with AKT activation [1] [4].
- **Predictive Biomarkers for Sensitivity:** Research indicates that tumors with specific genetic alterations leading to AKT pathway activation are particularly sensitive to **Ipatasertib** [4].
 - **PTEN Loss:** Cell lines with PTEN loss (null or decreased expression) show significantly lower IC₅₀ values (mean 3.8 μ M) compared to those with functional PTEN (mean 7.4 μ M) [4].
 - **PIK3CA Mutations:** The presence of activating PIK3CA mutations is also associated with greater sensitivity (mean IC₅₀ 5.0 μ M vs. 7.1 μ M in wild-type) [4].
 - **HER2 Amplification:** **Ipatasertib** is also potent in HER2-amplified breast cancer models [1] [9].
 - **Resistance Note:** Co-occurring mutations that activate the MAPK pathway (e.g., KRAS) may reduce the effectiveness of **Ipatasertib**, even in the presence of PIK3CA mutations [4].

Experimental Protocols from Preclinical Research

The following table summarizes key experimental methodologies used to evaluate **Ipatasertib** in preclinical studies, which can serve as a reference for your own laboratory work.

Assay Type	Cell Lines / Model	Key Protocol Details	Measured Outcome / Application
Cell Viability / Proliferation [1] [2]	PC-3, BT474M1,	Incubation with 1-10 μ M Ipatasertib for 24-72 hours;	Dose-dependent reduction in cell viability; IC ₅₀ determination.

Assay Type	Cell Lines / Model	Key Protocol Details	Measured Outcome / Application
	MCF7-neo/HER2	analysis by CellTitre-Glo or similar.	
Apoptosis Assay [1] [2]	PC-3, MCF7-neo/HER2, BT474M1	Treatment with 1-10 μ M Ipatasertib for 15-72 hours; staining with Annexin V/PI or similar.	Quantification of apoptotic and necrotic cell populations.
Cell Cycle Analysis [1] [2]	PC-3, MCF7-neo/HER2, BT474M1	Treatment with 1-10 μ M Ipatasertib for 24-72 hours; staining with propidium iodide.	Increase in the proportion of cells in G0–G1 phase.
Immunoblotting / Pathway Modulation [1] [2] [4]	Various (e.g., PC-3, IGROV-1)	Treatment with 0.0038-2.5 μ M Ipatasertib for 1 hour.	Detection of increased pAKT (T308, S473); decreased phosphorylation of downstream targets (PRAS40, GSK3 β).
In Vivo Xenograft Studies [1] [4]	Mouse models (e.g., PTEN-null, PIK3CA-mutant)	Oral administration at 50-100 mg/kg; tumor volume measurement and pharmacodynamic analysis.	Evaluation of tumor growth inhibition (TGI) and pathway suppression in tumors.

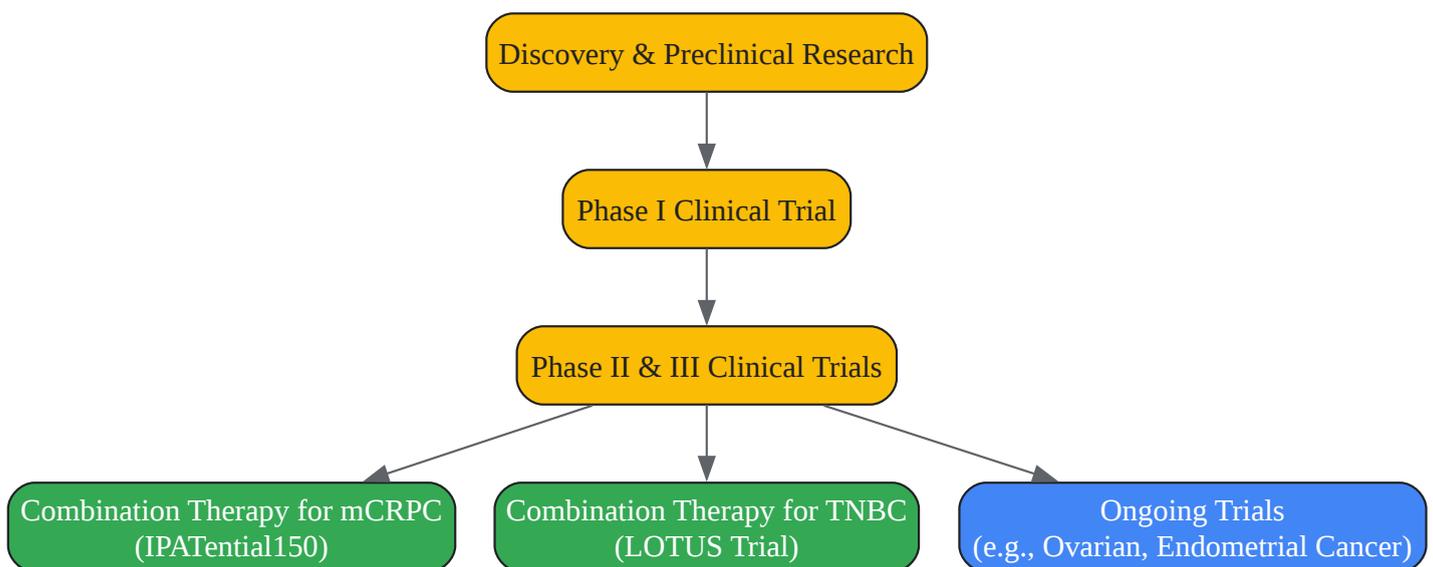
Clinical Development and Trial Landscape

Ipatasertib has progressed to multiple clinical trials, investigating its potential both as a monotherapy and in combination with other agents.

- **Phase I Safety and Pharmacodynamics:** A first-in-human phase I study established that **Ipatasertib** was well-tolerated, with the most common adverse events being grade 1-2 gastrointestinal toxicities. A dose of 200 mg daily achieved exposures that correlated with preclinical target growth inhibition thresholds. Crucially, pharmacodynamic analysis of paired tumor biopsies confirmed on-target pathway inhibition, showing reduced phosphorylation of AKT substrates like PRAS40 [4].
- **Key Late-Stage Clinical Trials:** The clinical focus has been on combination therapies in specific cancer types, with some trials yielding promising results.

- **Prostate Cancer:** The **IPATential150** phase 3 trial demonstrated that **Ipatasertib in combination with abiraterone and prednisolone** improved outcomes in patients with metastatic castration-resistant prostate cancer (mCRPC) [10].
- **Triple-Negative Breast Cancer (TNBC):** The **LOTUS** phase 2 trial showed that **Ipatasertib plus paclitaxel** was effective as a first-line therapy for metastatic TNBC [10].
- **Ongoing Investigations:** As of 2025, **Ipatasertib** continues to be evaluated in active clinical trials, including a Phase I/IB study in combination with paclitaxel and carboplatin for ovarian cancer (NCT05276973), and several Phase IB/II studies for recurrent endometrial cancer [6].

The diagram below outlines the key stages of **Ipatasertib**'s journey from discovery to clinical application.



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*The key development stages and established clinical applications of **Ipatasertib**.*

The search results indicate that **Ipatasertib** remains an investigational drug. For the most current and complete information on its regulatory status, I recommend consulting official regulatory agency databases like the FDA or EMA.

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